CID 13908662
Description
CID 13908662 is a chemical compound characterized by its unique structural and analytical properties. According to Figure 1 in , its chemical structure and gas chromatography-mass spectrometry (GC-MS) profile have been established, confirming its identity and purity . The vacuum distillation fractions of its essential oil (CIEO) revealed varying concentrations of this compound, with the highest content observed in specific distillation fractions, as illustrated in the chromatogram .
Properties
Molecular Formula |
C9H14Si2 |
|---|---|
Molecular Weight |
178.38 g/mol |
InChI |
InChI=1S/C9H14Si2/c1-11(2,3)10-9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
JVTQARUOHORUDI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si]C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 13908662” involves specific reaction conditions and reagents. The synthetic route typically includes multiple steps, each requiring precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized processes that ensure cost-effectiveness and efficiency. These methods often involve continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions: Compound “CID 13908662” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: The reactions involving compound “this compound” typically use reagents such as boron trifluoride etherate and chromic acid . The conditions for these reactions vary, with some requiring high temperatures and others needing specific catalysts to proceed efficiently.
Major Products: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used. These products are often intermediates or final compounds with enhanced properties suitable for various applications.
Scientific Research Applications
Compound “CID 13908662” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and pathways.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development and disease treatment.
Industry: It is utilized in the production of advanced materials and as an additive in industrial processes to improve efficiency and product quality .
Mechanism of Action
The mechanism of action of compound “CID 13908662” involves its interaction with specific molecular targets and pathways. It may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are conducted to elucidate these mechanisms and understand how the compound exerts its effects at the molecular level .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 13908662, we compare it with structurally and functionally related compounds, focusing on oscillatoxin derivatives and boronic acid analogs.
Structural Analogs: Oscillatoxin Derivatives
lists oscillatoxin derivatives (CIDs: 101283546, 185389, 156582093, 156582092) with distinct substituents (Figure 1). These compounds share a core scaffold but differ in methyl groups or side-chain modifications. Key comparisons include:

| Property | This compound | Oscillatoxin D (CID 101283546) | 30-Methyl-Oscillatoxin D (CID 185389) |
|---|---|---|---|
| Molecular Weight | Not explicitly provided | Likely >500 Da (based on structure) | Increased due to methyl group |
| Functional Groups | Undisclosed | Lactone, hydroxyl groups | Methylated lactone |
| Bioactivity | Not reported | Cytotoxic, antifungal | Enhanced stability/metabolic resistance |
The methylated derivative (CID 185389) demonstrates how minor structural changes can alter physicochemical properties and bioactivity .
Physicochemical and Pharmacokinetic Comparison
| Parameter | This compound | (3-Bromo-5-chlorophenyl)boronic acid (CID 53216313) | Thiophene Derivative (CID 2049887) |
|---|---|---|---|
| LogP (Partition Coeff.) | Not reported | 2.15 (XLOGP3) | 2.13 (XLOGP3) |
| Solubility | Not quantified | 0.24 mg/mL | 0.249 mg/mL |
| GI Absorption | Unknown | High | High |
| BBB Permeability | Unknown | Yes | Yes |
CID 53216313 and CID 2049887 exhibit high gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration, suggesting this compound may share similar pharmacokinetic traits if structurally analogous .
Analytical Methodologies
This compound’s characterization via GC-MS aligns with techniques used for oscillatoxin derivatives () and ginsenosides ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
